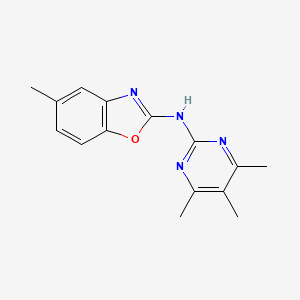
5-methyl-N-(4,5,6-trimethyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4,5,6-trimethyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine is a benzoxazole.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization :
- Smicius et al. (2002) investigated the synthesis of related compounds and their cyclisation to different derivatives. They focused on the reactions involving 5-methylpyrimidinyl compounds and their transformation into other chemical structures (Smicius et al., 2002).
Antitumor Activities :
- Chu De-qing (2011) synthesized derivatives of the compound and evaluated their antitumor activities. This study highlighted the potential medical applications of these derivatives in oncology (Chu De-qing, 2011).
Antimicrobial Activities :
- Bektaş et al. (2007) conducted a study on the synthesis of novel derivatives and evaluated their antimicrobial activities. This research provides insights into the potential use of these compounds in addressing microbial infections (Bektaş et al., 2007).
Apoptosis Induction in Cancer Therapy :
- Kemnitzer et al. (2009) discovered derivatives of the compound as potent inducers of apoptosis, particularly in breast cancer cells. This indicates its potential application in cancer treatment (Kemnitzer et al., 2009).
Crystal Structure and Theoretical Studies :
- Murugavel et al. (2014) performed crystal structure analysis and density functional theory calculations on related compounds, providing valuable information about their molecular structure and electronic properties (Murugavel et al., 2014).
Synthesis of Modified Poly(ether–imide–amide)s :
- Toiserkani (2012) explored the synthesis of novel modified poly(ether–imide–amide)s with pendent benzazole units. This study contributes to the understanding of the application of these compounds in the field of polymer science (Toiserkani, 2012).
Propiedades
Nombre del producto |
5-methyl-N-(4,5,6-trimethyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine |
|---|---|
Fórmula molecular |
C15H16N4O |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H16N4O/c1-8-5-6-13-12(7-8)18-15(20-13)19-14-16-10(3)9(2)11(4)17-14/h5-7H,1-4H3,(H,16,17,18,19) |
Clave InChI |
STPKWNFZSPUDJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=C(C(=N3)C)C)C |
Solubilidad |
2.4 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




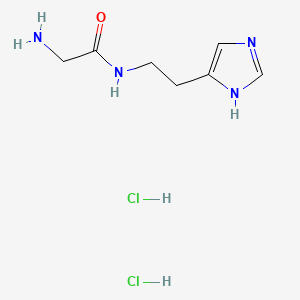
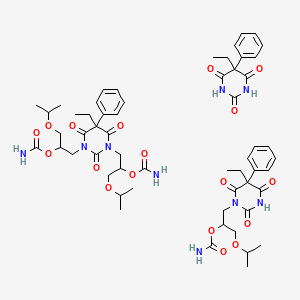
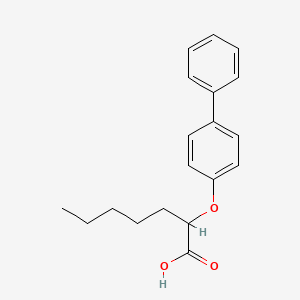
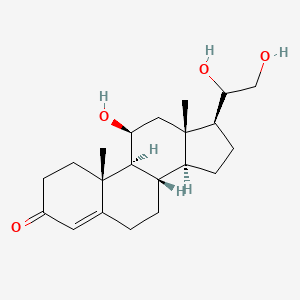
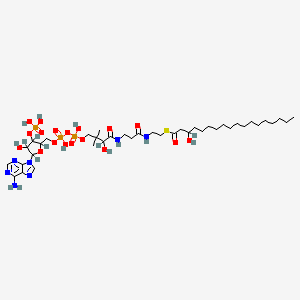
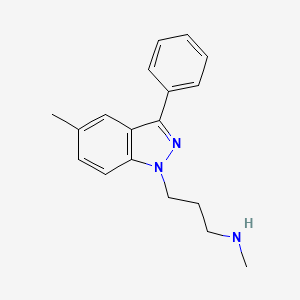
![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)
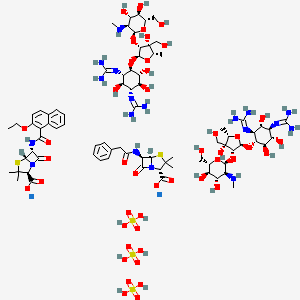
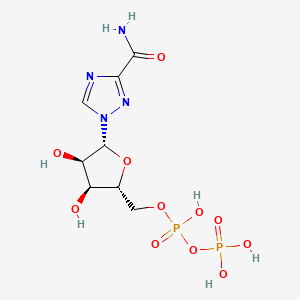
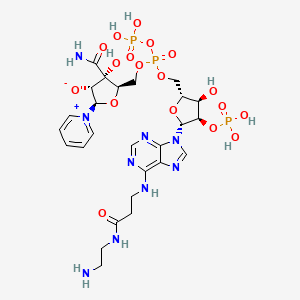
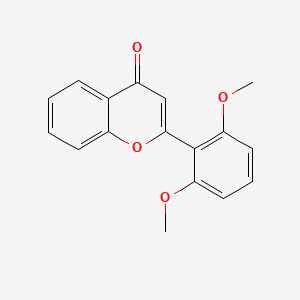
![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)